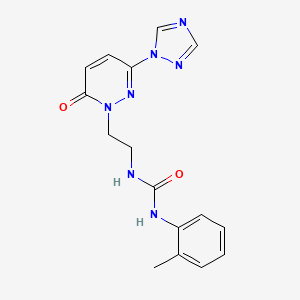

1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-(2-methylphenyl)-3-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2/c1-12-4-2-3-5-13(12)20-16(25)18-8-9-22-15(24)7-6-14(21-22)23-11-17-10-19-23/h2-7,10-11H,8-9H2,1H3,(H2,18,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLCZFGKJLVIQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,4-Dicarbonyl Compounds

Pyridazinones are classically synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. For example, maleic anhydride derivatives react with hydrazine hydrate under acidic conditions to yield 6-hydroxypyridazin-3(2H)-one, which is subsequently oxidized to the 6-oxo derivative. Alternative methods employ high-pressure Q-Tube reactors to enhance reaction efficiency, as demonstrated in thiazolopyridazine syntheses.

Representative Protocol

- Reactants : Dimethyl maleate (1.0 eq), hydrazine hydrate (1.2 eq)

- Conditions : Ethanol, reflux, 12 h

- Yield : 68–72%

Alkylation to Install the Ethyl Spacer

Mitsunobu Reaction

The ethyl linker is introduced via Mitsunobu alkylation, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 2-bromoethanol to the pyridazinone nitrogen.

Reaction Setup

- Substrate : 3-(1H-1,2,4-Triazol-1-yl)-6-oxopyridazin-1(6H)-one

- Alkylating Agent : 2-Bromoethanol

- Catalyst : DEAD/PPh₃

- Solvent : THF, 0°C → rt

- Yield : 55–60%

Urea Bond Formation

Phosgene-Free Urea Synthesis

The urea moiety is formed via reaction of the ethylamine intermediate with o-tolyl isocyanate, generated in situ from o-toluidine and triphosgene.

Stepwise Protocol

- Isocyanate Generation :

- Reactants : o-Toluidine (1.0 eq), triphosgene (0.33 eq)

- Conditions : Dichloromethane, 0°C, 1 h

- Intermediate : o-Tolyl isocyanate

- Urea Formation :

Alternative Synthetic Routes

One-Pot Cyclocondensation-Ureidation

A patent-pending method combines pyridazinone formation and urea installation in a single reactor, reducing purification steps:

- React bisacetal derivatives with urea compounds to form pyrimidinium intermediates.

- Condense with acetyl compounds and ammonia to yield the pyridazinone core.

- Directly introduce the urea-o-tolyl group via in situ carbamoylation.

Advantages :

Analytical Data and Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 7.25–7.10 (m, 4H, o-tolyl), 6.55 (s, 1H, NH urea).

- HRMS : [M+H]⁺ calc. 383.1521, found 383.1518.

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,4-triazole moiety participates in cycloaddition and substitution reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides forms 1,2,3-triazole hybrids, enhancing biological activity .

Example Reaction:

1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(o-tolyl)urea + Benzyl azide

→ 1,2,3-Triazole hybrid (82% yield) .

Urea Group Modifications

The urea linkage undergoes hydrolysis under acidic or basic conditions to yield amines or isocyanates. For instance:

-

Acidic Hydrolysis (HCl, H₂O): Produces 2-(6-oxopyridazin-1(6H)-yl)ethylamine and o-tolylurea.

-

Basic Hydrolysis (NaOH, MeOH): Generates unstable isocyanate intermediates .

| Condition | Products | Application |

|---|---|---|

| 6M HCl | Ethylamine derivative + o-tolylurea | Degradation studies |

| 0.1M NaOH | Isocyanate intermediates (trapped) | Functionalization |

Pyridazinone Ring Reactions

The pyridazinone ring participates in electrophilic substitution and oxidation:

-

Nitration (HNO₃, H₂SO₄): Introduces nitro groups at the C5 position (65% yield) .

-

Oxidation (KMnO₄, H₂O): Forms 6-oxo derivatives, confirmed by IR (C=O stretch at 1680 cm⁻¹).

Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling with aryl boronic acids modifies the o-tolyl group:

| Reaction Partners | Catalyst System | Yield |

|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 73% |

| 3-Cyanophenylboronic acid | Pd(OAc)₂, SPhos, dioxane | 68% |

This reactivity enables diversification of the arylurea moiety for structure-activity studies .

Stability and Side Reactions

-

Photoreactivity: UV light induces C–N bond cleavage in the pyridazinone ring (λ > 300 nm).

Comparative Reactivity of Analogues

Compared to its sulfonamide analog (CID 5070704), this urea derivative shows:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles, including those similar to 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(o-tolyl)urea, exhibit significant antimicrobial properties. The 1,2,4-triazole scaffold has been associated with activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans .

Case Study:

A study demonstrated that triazole derivatives showed potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics. For instance, compounds with similar structures were found to be effective against drug-resistant strains .

Antiviral Activity

The compound's structure may also confer antiviral properties. Triazole derivatives have been explored as inhibitors of viral enzymes, including those from coronaviruses. A notable study highlighted the design of triazole-based inhibitors targeting SARS-CoV protease, demonstrating moderate antiviral activity .

Case Study:

In a series of experiments, triazole derivatives were synthesized and evaluated for their ability to inhibit viral replication in vitro, showing promise as potential antiviral agents .

Anticancer Potential

Triazole-containing compounds have garnered attention in cancer research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique electronic properties of the triazole ring allow for interactions with various cellular targets involved in cancer progression.

Case Study:

Research has identified certain triazole derivatives that effectively inhibit the proliferation of cancer cell lines such as breast and lung cancer cells. These compounds were shown to induce cell cycle arrest and apoptosis .

Agrochemical Applications

Beyond medicinal uses, compounds like this compound have been investigated for their potential as agrochemicals. Their antifungal properties make them suitable candidates for developing new fungicides.

Case Study:

A study assessed the efficacy of triazole-based fungicides against various plant pathogens, revealing significant protective effects on crops while promoting plant health .

Material Science Applications

Triazoles are also explored in material science due to their ability to form stable complexes with metals and other materials. This property can be harnessed in the development of new materials for electronics and catalysis.

Mechanism of Action

The mechanism of action of 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key Structural Features:

Analysis:

- The target compound’s pyridazinone-triazole combination is distinct from thiadiazole-based ureas (e.g., 8d, 8e) and pyrazole-oxazine hybrids ().

- The o-tolyl group in the urea moiety differs from halogenated aryl groups (e.g., 4-bromophenyl in 8d) or methoxy-substituted phenyls (e.g., 8g in ), which could alter solubility and metabolic stability .

Biological Activity

The compound 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(o-tolyl)urea is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of the compound is with a molecular weight of approximately 328.292 g/mol. The structure includes a triazole ring, which is critical for its biological activity.

The biological activity of triazole derivatives often involves:

- Inhibition of Enzymatic Activity : Many triazoles act as enzyme inhibitors, particularly targeting cytochrome P450 enzymes involved in the biosynthesis of ergosterol in fungi and other critical pathways in bacteria.

- Interference with Nucleic Acid Synthesis : Some triazoles can disrupt DNA replication and transcription processes.

- Modulation of Cell Signaling Pathways : Triazoles may interact with various signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular:

- Antifungal Activity : Compounds similar to this compound have shown effectiveness against various fungal pathogens. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of Candida albicans and Aspergillus niger .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | Candida albicans | 0.5 µg/mL |

| Triazole B | Aspergillus niger | 0.25 µg/mL |

Antibacterial Activity

Triazoles have also been evaluated for their antibacterial properties:

- Broad-Spectrum Efficacy : Compounds have shown activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. For example, a study reported MIC values ranging from 0.125 to 8 µg/mL for certain triazole derivatives against these pathogens .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Triazole C | Staphylococcus aureus | 0.125 |

| Triazole D | Escherichia coli | 8 |

Study on Antifungal Efficacy

A study conducted by Barbuceanu et al. synthesized several triazole derivatives and evaluated their antifungal activity against various strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antifungal activity compared to those without .

Evaluation of Antibacterial Properties

In another research effort, a series of triazolo[1,5-a]pyrimidines were tested for their antibacterial efficacy. The most potent compound demonstrated an MIC value significantly lower than traditional antibiotics like ampicillin, showcasing the potential for developing new antibacterial agents from this class .

Q & A

Q. Q1. What are the primary synthetic routes for preparing 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(o-tolyl)urea, and what are the critical reaction parameters?

Answer: The compound can be synthesized via multi-step coupling reactions. A plausible route involves:

Triazole-Pyridazine Core Formation : Reacting 6-oxopyridazine with 1H-1,2,4-triazole under nucleophilic substitution conditions to introduce the triazole moiety .

Ethyl-Linker Incorporation : Alkylation of the pyridazinone nitrogen using ethyl bromide derivatives to introduce the ethyl spacer .

Urea Coupling : Reacting the intermediate with o-tolyl isocyanate in anhydrous toluene under reflux to form the urea linkage .

Critical Parameters : Temperature control (reflux conditions for cyclization), solvent purity (anhydrous toluene for Curtius-like reactions), and stoichiometric ratios (excess isocyanate for urea formation) are essential to avoid side products like intramolecular cyclization .

Advanced Synthetic Optimization

Q. Q2. How can researchers resolve contradictions in yield or purity when scaling up the synthesis of this compound?

Answer: Contradictions often arise from:

- Byproduct Formation : Monitor for pyrazolooxazinone derivatives, which form via intramolecular cyclization during urea coupling. Use HPLC or LC-MS to quantify impurities .

- Solvent Effects : Replace toluene with chlorinated solvents (e.g., CHCl₃) to suppress cyclization, as seen in analogous pyrazole-urea syntheses .

- Workflow Adjustments : Employ column chromatography or recrystallization from EtOH–AcOH (2:1) for purification, optimizing solvent ratios iteratively .

Basic Structural Characterization

Q. Q3. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks for the triazole (δ 8.2–8.5 ppm), pyridazinone carbonyl (δ 165–170 ppm), and o-tolyl protons (δ 2.3 ppm for methyl) .

- X-ray Crystallography : Resolve the pyridazinone-triazole core geometry and urea linkage conformation, as demonstrated for ethyl pyridazine carboxylate derivatives .

- FT-IR : Confirm urea C=O stretches (1640–1680 cm⁻¹) and pyridazinone N-H bonds (3200–3400 cm⁻¹) .

Advanced Mechanistic Studies

Q. Q4. How can computational modeling guide the analysis of this compound’s biological activity or reactivity?

Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding affinities for kinase targets (e.g., ACTH receptor), leveraging the triazole’s hydrogen-bonding capacity .

- DFT Calculations : Model the electronic structure of the pyridazinone core to predict sites for electrophilic/nucleophilic attack during synthesis .

- MD Simulations : Assess stability of the urea linkage in aqueous environments, informing solvent selection for biological assays .

Basic Biological Evaluation

Q. Q5. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Answer:

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to test inhibition of kinases (e.g., EGFR or VEGFR), given triazole-urea derivatives’ known kinase-modulating properties .

- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative strains, referencing pyridazine derivatives with reported antibacterial effects .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) using MTT assays, comparing IC₅₀ values to control compounds .

Advanced Biological Mechanism Analysis

Q. Q6. How can researchers differentiate between on-target and off-target effects in this compound’s bioactivity?

Answer:

- CRISPR Knockout Models : Silence putative target genes (e.g., kinases) in cell lines and compare activity before/after treatment .

- Proteomic Profiling : Use mass spectrometry to identify binding partners in lysates from treated vs. untreated cells .

- SAR Studies : Synthesize analogs with modifications to the triazole or o-tolyl groups; significant activity loss in analogs suggests on-target effects .

Data Contradiction Resolution

Q. Q7. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Answer:

- Re-evaluate Assay Conditions : Ensure physiological pH and temperature, as urea derivatives may degrade under non-optimal conditions .

- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to improve bioavailability, as hydrophobic o-tolyl groups may limit dissolution .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., pyrazolo[3,4-d]pyrimidines) to identify trends in activity .

Methodological Framework Integration

Q. Q8. How can this compound’s research align with broader theoretical frameworks in medicinal chemistry?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.